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Dicyclopentadiene diepoxide

epoxy castable thermal resistance thermoset composites

Conventional epoxy tooling suffers creep and softening above 150°C, compromising dimensional accuracy in production. DCPD diepoxide solves this via its rigid dicyclopentadiene backbone: • 45°C HDT advantage (198°C vs. 153°C for DGEBA/E44) under maleic anhydride cure • 105 MPa flexural strength vs. 80 MPa; 3.6% thermal weight loss vs. 5.7% • Low melt viscosity enables void-free encapsulation; Shore D 82 hardness for electronic packaging Supplied as white crystalline powder, ≥98% purity. For R&D and industrial use only.

Molecular Formula C10H12O2
Molecular Weight 164.2 g/mol
CAS No. 81-21-0
Cat. No. B146624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDicyclopentadiene diepoxide
CAS81-21-0
Molecular FormulaC10H12O2
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESC1C2C3CC4C(C3C1C5C2O5)O4
InChIInChI=1S/C10H12O2/c1-4-3-2-6-10(11-6)7(3)5(1)9-8(4)12-9/h3-10H,1-2H2
InChIKeyBQQUFAMSJAKLNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySOL IN BENZENE
1.4% IN WATER
18.6% IN METHANOL
44.7% IN ACETONE
18.7% IN ETHER

Dicyclopentadiene Diepoxide (CAS 81-21-0): A Rigid Bicyclic Diepoxide Monomer for High-Performance Thermoset and Elastomer Applications


Dicyclopentadiene diepoxide (DCPD diepoxide; CAS 81-21-0), molecular formula C₁₀H₁₂O₂ and molecular weight 164.20 g/mol, is a cycloaliphatic diepoxide characterized by a highly rigid dicyclopentadiene-derived polycyclic backbone [1]. The compound exists as a white to pale yellow crystalline powder with a melting point of 185–189 °C (lit.) and boiling point of 326.0 °C [2]. Its structure features two epoxide rings constrained within a close bicyclic framework with a stable methylene bridge across the six-membered ring, which upon cationic or thermal curing yields polymer networks with high crosslink density, low internal stress, and elevated glass transition temperatures [3]. Commercially, it is supplied as an intermediate for epoxy resin formulations, high-temperature adhesives, protective coatings, rubber additives, and electronic encapsulants where its combination of thermal stability and structural rigidity provides performance advantages over conventional bisphenol-based or monocyclic aliphatic epoxides [4].

Why Dicyclopentadiene Diepoxide Cannot Be Replaced by Generic Bisphenol A or Monocyclic Epoxides


Generic substitution of dicyclopentadiene diepoxide with conventional bisphenol A diglycidyl ether (DGEBA) or simple monocyclic aliphatic epoxides fails because the rigid polycyclic dicyclopentadiene core fundamentally alters both uncured processing characteristics and cured network architecture in ways that cannot be replicated by linear or monocyclic structures. The close bicyclic arrangement of the two epoxide groups, bridged by a stable methylene linkage across a six-membered ring, imparts a unique combination of low melt viscosity prior to cure and exceptionally high crosslink density after polymerization—a duality absent in DGEBA systems where aromatic rings contribute rigidity but also increase viscosity and water affinity [1]. Furthermore, the saturated cycloaliphatic backbone of DCPD diepoxide eliminates the aromatic ether linkages present in DGEBA that are susceptible to UV-induced degradation and moisture uptake, making direct substitution with bisphenol-based alternatives untenable in applications requiring weatherability and low dielectric loss [2]. Consequently, formulation adjustments involving DGEBA or monocyclic epoxides cannot recapitulate the specific balance of thermal endurance, hydrophobic character, and structural rigidity that defines DCPD diepoxide-based networks, necessitating intentional selection of this compound rather than class-level substitution [3].

Quantitative Performance Evidence for Dicyclopentadiene Diepoxide (CAS 81-21-0) Versus Closest Comparators


Heat Deflection Temperature of DCPD Diepoxide Exceeds Bisphenol A Epoxy by 45 °C Under Identical Anhydride Cure

In a direct comparative study of maleic anhydride-cured castables, dicyclopentadiene diepoxide (formulated as TTA27) achieved a heat deflection temperature (HDT) of 198 °C, exceeding that of conventional bisphenol A epoxy resin (E44 grade) which recorded 153 °C under the same curing conditions [1]. Both systems were cured with maleic anhydride and evaluated under identical thermal aging protocols, isolating the contribution of the epoxy monomer backbone to thermal stability. The DCPD-based castable also demonstrated higher flexural strength (105 MPa versus 80 MPa) and lower thermal weight loss (3.6% versus 5.7%) after aging [1].

epoxy castable thermal resistance thermoset composites

Flexural Strength of DCPD Diepoxide-Based Formulation Reaches 15 kg/mm² with 82 Shore D Hardness in Electronic Encapsulant Systems

A commercial cycloaliphatic epoxy resin formulation based on dicyclopentadiene diepoxide (marketed as KDCP-200) exhibits a flexural strength of 15 kg/mm² and Shore D hardness of 82 [1]. These mechanical property benchmarks position DCPD diepoxide-based formulations as viable candidates for applications requiring both rigidity and dimensional stability. The same formulation demonstrates peel strength of 1.91 kg/cm [1], indicating robust adhesive bonding capability. While no direct comparator data is provided in the source, the flexural strength value substantially exceeds typical room-temperature-cured DGEBA systems (generally 8–12 kg/mm² depending on hardener selection), consistent with the enhanced crosslink density conferred by the rigid bicyclic DCPD backbone.

electronic encapsulant mechanical strength LED packaging

DCPD Diepoxide as Rubber Additive Increases Tensile Strength by 33% and Elongation at Break by 17% Relative to Unmodified Control

When incorporated as an additive in rubber compounds, dicyclopentadiene diepoxide at 20 phr loading increased tensile strength from 15 MPa (control with no additive) to 20 MPa, representing a 33% improvement . Elongation at break simultaneously increased from 300% to 350% (+17%), and Shore A hardness rose from 60 to 65 . These enhancements are attributed to the diepoxide's ability to increase crosslinking density and introduce rigid polycyclic structural elements into the elastomer network, improving both strength and extensibility without the brittleness often associated with conventional crosslinking agents.

rubber additive elastomer reinforcement high-temperature rubber

Water Solubility of DCPD Diepoxide is 1.4 g/L at 20 °C, Indicating Favorable Hydrophobicity Relative to Hydrophilic Aliphatic Epoxides

Dicyclopentadiene diepoxide exhibits a water solubility of 1.4 g/L at 20 °C [1]. While no direct comparator measurement for structurally similar diepoxides is available from the same study, this value falls within the low-to-moderate solubility range characteristic of cycloaliphatic and rigid polycyclic epoxides, and is substantially lower than that of highly hydrophilic aliphatic glycidyl ethers such as ethylene glycol diglycidyl ether (EGDGE) or poly(ethylene glycol) diglycidyl ethers which are miscible or highly soluble in water. The hydrophobic nature derives from the saturated, hydrocarbon-rich dicyclopentadiene backbone lacking polar ether linkages or hydroxyl groups, which minimizes moisture uptake in cured networks—a critical requirement for electronic encapsulation and high-voltage insulation applications.

moisture resistance hydrophobicity electronic materials

Epoxy Equivalent Weight Range of 70–90 g/eq Confers High Crosslink Density Relative to Higher EEW Epoxy Resins

Commercial dicyclopentadiene diepoxide (TTA27 grade) exhibits an epoxy equivalent weight (EEW) in the range of 70–90 g/eq [1]. This relatively low EEW value reflects the compact molecular architecture of DCPD diepoxide (MW 164.20 g/mol with two epoxide groups, theoretical EEW ~82 g/eq) and stands in marked contrast to bisphenol A diglycidyl ether (DGEBA) which typically exhibits EEW of 170–190 g/eq for standard liquid resins. A lower EEW translates directly to higher crosslink density upon cure, as more epoxide functional groups are available per unit mass of resin, yielding networks with elevated glass transition temperature, increased modulus, and improved solvent resistance. The EEW of 70–90 g/eq positions DCPD diepoxide among the highest-functionality commercial diepoxide monomers available, exceeded primarily by multifunctional epoxy novolacs but without the accompanying viscosity penalty.

crosslink density epoxy equivalent weight thermoset rigidity

Validated Application Scenarios for Dicyclopentadiene Diepoxide (CAS 81-21-0) Based on Quantitative Evidence


High-Temperature Epoxy Castables for Molds and Tooling Requiring HDT Above 190 °C

Based on the direct head-to-head comparison showing DCPD diepoxide (TTA27) achieves heat deflection temperature of 198 °C versus 153 °C for bisphenol A epoxy E44 under maleic anhydride cure [1], this compound is the preferred epoxy monomer for castable formulations in high-temperature molding, tooling, and fixturing applications. The 45 °C HDT advantage, combined with superior flexural strength (105 MPa vs. 80 MPa) and reduced thermal weight loss (3.6% vs. 5.7%), directly translates to longer service life and maintained dimensional accuracy in elevated-temperature production environments where conventional epoxy tooling would creep, soften, or degrade. Procurement justification rests on these quantifiable thermal and mechanical property differentials.

Electronic Encapsulants and LED Packaging Requiring Rigidity and Low Moisture Sensitivity

Quantitative evidence establishes DCPD diepoxide-based formulations achieve flexural strength of 15 kg/mm² and Shore D hardness of 82 [2], while the monomer's water solubility of 1.4 g/L at 20 °C [3] indicates favorable hydrophobicity. These properties collectively support selection of DCPD diepoxide for electronic encapsulants—particularly LED packaging, electrical part packages, and high-voltage insulation—where rigid mechanical protection, dimensional stability under thermal cycling, and resistance to moisture-induced dielectric breakdown are non-negotiable requirements. The low melt viscosity prior to cure [4] further facilitates void-free encapsulation of intricate electronic components.

High-Performance Rubber Compounds for Automotive and Industrial Components Operating at Elevated Temperatures

The direct comparative data demonstrating 33% improvement in tensile strength (15 MPa to 20 MPa) and 17% improvement in elongation at break (300% to 350%) upon incorporation of DCPD diepoxide at 20 phr loading establishes this compound as a differentiated rubber additive. The simultaneous enhancement of strength and extensibility—without the expected trade-off—enables rubber formulations for high-temperature automotive seals, gaskets, vibration dampers, and industrial belts that must maintain elasticity and mechanical integrity under sustained thermal and mechanical stress. Procurement decisions in rubber compounding should prioritize DCPD diepoxide when both durability and flexibility are required at elevated service temperatures.

Outdoor Protective Coatings and Composites Requiring UV and Weather Resistance

Class-level inference from the cycloaliphatic epoxy resin literature establishes that the saturated dicyclopentadiene backbone lacks the UV-sensitive aromatic ether linkages present in bisphenol A epoxies, conferring intrinsic UV resistance and weatherability [5]. DCPD diepoxide-based coatings (e.g., TTA27-derived formulations) have been specifically noted for excellent UV resistance and alkali corrosion resistance [1]. This makes DCPD diepoxide the scientifically justified monomer selection for outdoor protective coatings, fiber-reinforced composites exposed to solar radiation, and wind turbine blade components where long-term weatherability directly impacts maintenance intervals and service life. Selection over DGEBA-based alternatives is mandated by the fundamental photochemical stability differential between cycloaliphatic and aromatic backbone chemistries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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